2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. It also inhibits the activity of acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively. In addition, it has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide in lab experiments is its high potency and selectivity towards specific enzymes and receptors. It also exhibits low toxicity and has a good safety profile. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide. One of the potential areas of application is in the development of new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease. It can also be investigated for its potential as a chemotherapeutic agent for the treatment of cancer. Further studies can also be conducted to investigate its mechanism of action and its potential interactions with other enzymes and receptors in the body.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. It has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-11(23-14-5-2-12(18)3-6-14)17(20)19-13-4-7-15-16(10-13)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWJCDZPZLSZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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